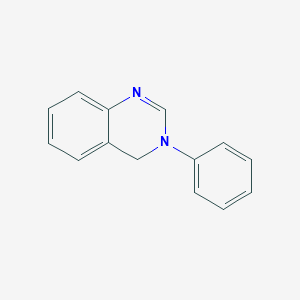
3-phenyl-4H-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The this compound structure consists of a quinazoline core with a phenyl group attached at the third position, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-quinazoline can be achieved through various methods. One common approach involves the condensation of ortho-amino benzylamines with carbonyl derivatives. This method typically requires the use of aldehydes or ketones as the carbonyl source and proceeds under mild reaction conditions . Another method involves the reduction of quinazoline or quinazolinone compounds, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that allow for the efficient assembly of the quinazoline scaffold. For example, a one-pot three-component tandem reaction involving amides, aldehydes, and amines has been developed, providing moderate to good yields of 3,4-dihydroquinazolines . This method is advantageous due to its simplicity and the ability to introduce various functional groups.
Analyse Des Réactions Chimiques
Types of Reactions: 3-phenyl-4H-quinazoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline oxides.
Reduction: 3,4-dihydroquinazolines.
Substitution: Substituted quinazoline derivatives.
Applications De Recherche Scientifique
3-phenyl-4H-quinazoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-phenyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound’s antiparasitic and antitumor activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar core structure but without the phenyl group at the third position.
Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.
2,3-Dihydroquinazolin-4(1H)-one: A related compound with a different substitution pattern, used in drug design.
Uniqueness: 3-phenyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the third position enhances its interactions with molecular targets, making it a valuable scaffold for drug discovery .
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26g/mol |
Nom IUPAC |
3-phenyl-4H-quinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15-11-16/h1-9,11H,10H2 |
Clé InChI |
SDCMHPPKMQZPPJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
SMILES canonique |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















